molecular formula C15H13N3S B8339515 4-(1H-Benzimidazol-1-ylmethyl)benzenecarbothioamide

4-(1H-Benzimidazol-1-ylmethyl)benzenecarbothioamide

Cat. No. B8339515
M. Wt: 267.4 g/mol
InChI Key: VLPDYLXRCALFKG-UHFFFAOYSA-N
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Patent
US07803825B2

Procedure details

A stirred solution of 4-(1H-benzimidazol-1-ylmethyl)benzonitrile (0.50 g, 2.14 mmol) and triethylamine (Et3N) (0.24 g, 2.37 mmol) in pyridine (2 mL), was bubbled through with H2S (g) at room temperature for 2 h. The reaction mixture was diluted with water and filtered. The filtercake was washed with cold water and dried under vacuum to afford the title compound in 87% yield, identified by NMR and mass spectral analyses. 1H NMR (400 MHz, DMSO-d6): 5.54 (s, 2H), 7.16-7.22 (m, 2H), 7.30 (d, J=8.8 Hz, 2H), 7.45-7.52 (m, 1H), 7.62-7.68 (m, 1H), 7.79 (d, J=8.8 Hz, 2H), 9.30 (bs, 1H), 9.80 (bs, 1H). LCMS (ESI+) 268 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:10][C:11]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=2)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.C(N(CC)CC)C.[SH2:26]>N1C=CC=CC=1.O>[N:1]1([CH2:10][C:11]2[CH:18]=[CH:17][C:14]([C:15](=[S:26])[NH2:16])=[CH:13][CH:12]=2)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1(C=NC2=C1C=CC=C2)CC2=CC=C(C#N)C=C2
Name
Quantity
0.24 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CC2=CC=C(C=C2)C(N)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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